3-(2-Methoxybenzyloxy)propan-1-OL

Description

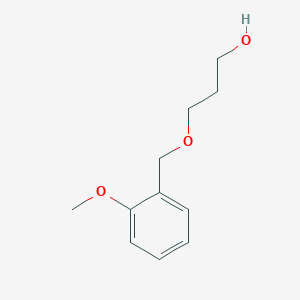

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6,12H,4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQFHHJLXBYFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622645 | |

| Record name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188879-03-0 | |

| Record name | 3-[(2-Methoxyphenyl)methoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3 2 Methoxybenzyloxy Propan 1 Ol

Strategies for O-Alkylation and Ether Formation

The formation of the ether bond is a critical step in the synthesis of 3-(2-Methoxybenzyloxy)propan-1-OL. This is typically achieved through the O-alkylation of a propan-1,3-diol derivative with a suitable 2-methoxybenzylating agent.

Williamson Ether Synthesis Approaches Utilizing 2-Methoxybenzyl Halides

The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable to the synthesis of this compound. masterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comphasetransfercatalysis.com In this context, the sodium or potassium salt of 1,3-propanediol (B51772) would be reacted with a 2-methoxybenzyl halide (e.g., chloride or bromide).

The general reaction is as follows:

Step 1: Formation of the Alkoxide: 1,3-propanediol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding mono-alkoxide. richmond.edu The use of aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common. richmond.edu

Step 2: Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-methoxybenzyl halide and displacing the halide to form the ether linkage. masterorganicchemistry.com

A general procedure for a Williamson ether synthesis involving an alcohol and an alkyl halide is as follows: To a suspension of the alcohol and a base like cesium carbonate or potassium carbonate in a solvent such as acetonitrile (B52724), the alkyl halide is added. The reaction is typically stirred at room temperature for several hours. After completion, the inorganic salts are filtered off, and the product is isolated from the filtrate. pearson.com For less reactive alcohols, a stronger base like sodium hydride in a solvent like THF may be necessary to form the alkoxide before the addition of the alkyl halide. pearson.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 1,3-Propanediol | 2-Methoxybenzyl chloride | NaH | THF | 0 °C to room temperature |

| 1,3-Propanediol | 2-Methoxybenzyl bromide | K2CO3 | DMF | Room temperature to 60 °C |

This table presents plausible reaction conditions based on general Williamson ether synthesis procedures.

Alcohol Coupling Reactions Mediated by Activating Agents

While the Williamson ether synthesis is a primary method, other alcohol coupling reactions can also be employed. These methods often involve the in-situ activation of one of the alcohol functional groups. For instance, one alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by the other alcohol in an SN2 reaction.

Chemo- and Regioselective Considerations in Etherification

A significant challenge in the synthesis of this compound via the Williamson ether synthesis is achieving selective mono-alkylation of 1,3-propanediol. Due to the presence of two primary hydroxyl groups, there is a statistical probability of forming the undesired diether, 1,3-bis(2-methoxybenzyloxy)propane.

To favor mono-alkylation, several strategies can be employed:

Use of a Large Excess of the Diol: By using a significant excess of 1,3-propanediol relative to the 2-methoxybenzyl halide, the probability of the halide reacting with an already mono-alkylated diol is reduced.

Phase-Transfer Catalysis (PTC): PTC can be an effective technique for selective mono-alkylation. rsc.org The reaction is typically carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. This method can offer mild reaction conditions and improved selectivity.

Protection-Deprotection Strategy: One of the hydroxyl groups of 1,3-propanediol can be protected with a suitable protecting group. The remaining free hydroxyl group is then alkylated with the 2-methoxybenzyl halide. Subsequent deprotection yields the desired mono-ether. This multi-step approach, while potentially longer, offers excellent control over selectivity.

Synthesis of the Propan-1-OL Backbone

The three-carbon propan-1-ol backbone can be established either before or after the etherification step.

Reduction Pathways for Carbonyl Precursors

An alternative synthetic route involves the preparation of a carbonyl-containing precursor, such as an aldehyde or an ester, which is then reduced to the primary alcohol.

For instance, a precursor like 3-(2-methoxybenzyloxy)propanoic acid or its corresponding ester can be synthesized first. The carboxylic acid or ester is then reduced to the primary alcohol, this compound. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. ic.ac.ukdoubtnut.comdoubtnut.com The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or THF. ic.ac.uk

A general procedure for the reduction of an ester with LiAlH4 involves the slow addition of the ester solution to a suspension of LiAlH4 in dry ether at a low temperature (e.g., 0 °C). After the reaction is complete, the excess hydride is carefully quenched, followed by an acidic workup to isolate the alcohol. ic.ac.uk

Similarly, the reduction of an aldehyde, such as 3-(2-methoxybenzyloxy)propanal, would also yield the target alcohol.

| Precursor | Reducing Agent | Solvent | Typical Conditions |

| Ethyl 3-(2-methoxybenzyloxy)propanoate | LiAlH4 | THF | 0 °C to room temperature |

| 3-(2-methoxybenzyloxy)propanal | NaBH4 | Methanol (B129727) | 0 °C to room temperature |

This table illustrates common reduction methods for carbonyl compounds to alcohols.

Ring-Opening Reactions of Cyclic Ethers

The ring-opening of a cyclic ether, specifically oxetane (B1205548), provides another elegant route to the 3-substituted propan-1-ol backbone. researchgate.net In this approach, oxetane is reacted with 2-methoxybenzyl alcohol in the presence of a catalyst.

The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. researchgate.netillinois.edu Lewis acids such as indium(III) triflate (In(OTf)3) or scandium(III) triflate (Sc(OTf)3) have been shown to be effective catalysts for the ring-opening of oxetanes with various nucleophiles. nih.govresearchgate.net The reaction involves the coordination of the Lewis acid to the oxygen atom of the oxetane, which activates the ring towards nucleophilic attack by the 2-methoxybenzyl alcohol. This attack occurs at one of the methylene (B1212753) carbons adjacent to the ether oxygen, leading to the formation of the this compound.

The regioselectivity of the ring-opening is a key consideration. In general, for unsubstituted oxetane, the nucleophile can attack either of the two equivalent methylene carbons.

This table presents plausible conditions for the acid-catalyzed ring-opening of oxetane.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single step to form a product containing substantial portions of all reactants, represent a highly efficient approach in organic synthesis. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate key precursors. For instance, reactions like the Passerini or Ugi reactions are powerful tools for creating complex amides and esters from simpler building blocks mdpi.com. The strategic design of an MCR could potentially assemble a core structure that can be readily converted to the target compound. The development of novel MCRs remains a vibrant area of research, with potential applications in synthesizing a wide array of functionalized molecules nih.gov.

Advanced Synthetic Techniques for Complex Precursors

The synthesis of this compound fundamentally involves the formation of an ether linkage between 1,3-propanediol and 2-methoxybenzyl alcohol. This is typically achieved via a Williamson ether synthesis, where an alkoxide reacts with a suitable benzyl (B1604629) halide organic-chemistry.org. The 2-methoxybenzyl (OMB) group, like its more common para-substituted counterpart (PMB), serves as a protecting group for alcohols. This group is stable under many reaction conditions but can be selectively removed, often through oxidation organic-chemistry.orgtotal-synthesis.com.

Stereoselective and Enantioselective Approaches

For a molecule like this compound, which is itself achiral, stereoselective and enantioselective techniques become relevant when it is used as an intermediate in the synthesis of chiral target molecules. For example, in the total synthesis of complex natural products like Rhodojaponin III, protecting groups are used on chiral fragments. Synthetic efforts toward a key bicyclo[3.2.1]octane fragment of this molecule utilized a p-methoxybenzyl (PMB) protecting group, a close analogue to the ortho-methoxybenzyl group in the title compound nih.gov.

The development of enantiopure precursors is often achieved through methods such as:

Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer.

The use of chiral auxiliaries that guide the stereochemical outcome of a reaction.

Enzymatic resolutions.

These methods ensure that subsequent steps in a synthetic sequence proceed with the correct stereochemistry, which is crucial for the biological activity of many pharmaceutical compounds.

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities nih.gov.

While a dedicated flow synthesis for this compound is not specifically reported, related processes have been successfully adapted to continuous flow. For example, the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates has been achieved using flow chemistry, including nucleophilic substitution reactions similar to the ether formation required for the target compound nih.gov. A continuous flow synthesis of 3-methoxy propiophenone, a structurally related ketone, has also been demonstrated, highlighting the applicability of this technology to similar molecular scaffolds researcher.life. The adaptation of the Williamson ether synthesis to a flow process for producing this compound could involve pumping a solution of the 1,3-propanediol mono-alkoxide and 2-methoxybenzyl chloride through a heated reactor coil, with subsequent in-line purification.

Catalyst Development for Efficient Transformations

Catalysis is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For the synthesis of ethers like this compound, developments in catalysis can be highly impactful.

Phase-Transfer Catalysis: In the Williamson ether synthesis, a phase-transfer catalyst can facilitate the reaction between a water-soluble alkoxide and an organic-soluble alkyl halide, improving reaction rates and avoiding the need for anhydrous solvents.

Heterogeneous Catalysts: The development of solid-supported catalysts offers advantages in product purification, as the catalyst can be easily removed by filtration. For instance, solid base catalysts have been developed for the synthesis of related methoxy (B1213986) propanol (B110389) isomers researchgate.netgoogle.com. A solid-supported base could potentially be used to deprotonate 1,3-propanediol, which could then react with 2-methoxybenzyl chloride. Furthermore, magnetic nanoparticles have been used as a support for sulfonic acid catalysts in other multi-component reactions, demonstrating an innovative approach to catalyst recovery and reuse nih.gov.

Metal-Based Catalysis: While not typical for a simple Williamson ether synthesis, metal catalysts play a crucial role in more advanced etherification reactions. Racemic catalysts have been explored for the reaction of propylene (B89431) oxide with methanol to produce 1-methoxy-2-propanol, showcasing the potential for catalytic control in similar systems google.com.

The table below summarizes catalyst types and their potential applications in synthesizing ethers and related compounds.

| Catalyst Type | Potential Application in Ether Synthesis | Advantages |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Williamson Ether Synthesis | Improved reaction rates, milder conditions, compatibility with biphasic systems. |

| Solid Base Catalysts (e.g., Metal Oxides) | Deprotonation of alcohols | Ease of separation, reusability, potential for flow chemistry applications. researchgate.net |

| Magnetic Nanoparticle-Supported Catalysts | General acid/base catalysis | Facile magnetic separation, high surface area, good reusability. nih.gov |

| Metal-Ligand Complexes | Asymmetric etherification | Enantioselective control for synthesizing chiral ethers. google.com |

Chemical Reactivity and Transformational Pathways of 3 2 Methoxybenzyloxy Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The terminal primary alcohol group is a key site for various chemical modifications, including oxidation, esterification, etherification, and derivatization.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol in 3-(2-methoxybenzyloxy)propan-1-ol can be oxidized to form either an aldehyde, 3-(2-methoxybenzyloxy)propanal, or a carboxylic acid, 3-(2-methoxybenzyloxy)propanoic acid. The final product depends on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.uklibretexts.org

To achieve partial oxidation to the aldehyde, milder oxidizing agents are necessary, and the aldehyde product is often removed from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.ukchemistrysteps.com For a full oxidation to the carboxylic acid, stronger oxidizing agents are used, typically in excess and with heating to ensure the reaction goes to completion. chemguide.co.ukncert.nic.inbritannica.com

Table 1: Common Oxidizing Agents for Primary Alcohols

| Product | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Aldehyde | Mild Oxidants | Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (B109758) (DCM) solvent, room temperature. chemistrysteps.combritannica.com |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) solvent, room temperature. chemistrysteps.com | ||

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Cryogenic temperatures (-78 °C), DCM solvent. chemistrysteps.com | ||

| Carboxylic Acid | Strong Oxidants | Potassium dichromate (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | Heat under reflux. chemguide.co.ukncert.nic.in |

| Jones Reagent (CrO₃ / H₂SO₄ / acetone) | Acetone solvent, room temperature. ncert.nic.in | ||

| Potassium permanganate (B83412) (KMnO₄) | Basic, acidic, or neutral conditions, often with heat. ncert.nic.in |

This table presents common reagents for the oxidation of primary alcohols and their typical application conditions.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides) and etherification with alkyl halides.

Esterification is typically catalyzed by a strong acid, a process known as Fischer esterification. chemguide.co.ukchemistrysteps.commasterorganicchemistry.com This reaction is an equilibrium process where the alcohol reacts with a carboxylic acid. To drive the reaction toward the ester product, the alcohol is often used in excess or water is removed as it forms. chemguide.co.ukmasterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated, for instance, by converting it to an acyl chloride which then reacts readily with the alcohol. chemguide.co.ukchemistrysteps.com

Table 2: Selected Esterification Methods for Alcohols

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reversible reaction; often requires heat and removal of water. chemguide.co.ukmasterorganicchemistry.com |

| Acyl Chloride Method | Acyl chloride, alcohol, base (e.g., pyridine) | Generally faster and not reversible; proceeds under milder conditions. chemguide.co.uk |

| Anhydride (B1165640) Method | Acid anhydride, alcohol, catalyst (e.g., DMAP) | Efficient method, often used for acylation. organic-chemistry.org |

This table outlines common methods for converting alcohols to esters.

Etherification of the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. byjus.commasterorganicchemistry.com This process involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form a new ether. masterorganicchemistry.com Another approach is the acid-catalyzed dehydration of two alcohol molecules, though this is generally more effective for producing symmetrical ethers and requires careful temperature control to avoid competing elimination reactions. byjus.commasterorganicchemistry.com

Table 3: Common Etherification Methods for Alcohols

| Method | Reagents | Mechanism | Notes |

|---|

Derivatization for Analytical and Synthetic Purposes

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the polarity of the alcohol group can lead to poor peak shape and low volatility. libretexts.orgresearchgate.net Derivatization is a technique used to convert the hydroxyl group into a less polar, more volatile, or more easily detectable functional group. researchgate.netsigmaaldrich.com This modification enhances chromatographic performance and detection sensitivity. libretexts.org

For GC analysis, silylation is a common derivatization method, where an active hydrogen on the alcohol is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com For HPLC, derivatization often involves attaching a chromophore (a UV-absorbing group) or a fluorophore to the molecule to improve its detectability. libretexts.orgnih.govresearchgate.net This is typically achieved by reacting the alcohol with a reagent containing the desired tag, such as benzoyl chloride or dansyl chloride. libretexts.org

Table 4: Common Derivatization Reagents for Alcohols

| Analysis Method | Reagent Type | Specific Example | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. sigmaaldrich.com |

| Acylating Agent | Trifluoroacetic anhydride (TFAA) | Increases volatility for electron capture detection. | |

| High-Performance Liquid Chromatography (HPLC) | UV-Labeling Agent | Benzoyl Chloride | Introduces a UV-absorbing chromophore. libretexts.org |

| Fluorescent-Labeling Agent | Dansyl Chloride | Introduces a highly fluorescent tag for sensitive detection. libretexts.org | |

| Chromogenic Agent | Phthalic anhydride | Introduces a chromophore for UV detection. nih.gov |

This table lists common reagents used to derivatize alcohols for improved analytical detection.

Transformations of the 2-Methoxybenzyloxy Ether Linkage

The 2-methoxybenzyl group is often used in organic synthesis as a protecting group for alcohols. Its key feature is its stability under a range of conditions, yet it can be removed (cleaved) under specific, often acidic, circumstances.

Cleavage Mechanisms of Methoxybenzyl Ethers

The cleavage of methoxybenzyl ethers is a critical transformation, particularly when this group is employed as a protecting group. The electron-donating methoxy (B1213986) group on the benzene (B151609) ring plays a crucial role in facilitating this cleavage by stabilizing the resulting carbocation intermediate.

The most common method for cleaving methoxybenzyl ethers is through acid-mediated dealkylation. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comfiveable.me

The subsequent step depends on the structure of the ether. For a primary ether like this compound, the protonated ether can undergo an SN2 reaction where a nucleophile (such as a halide ion from HBr or HI) attacks the less-substituted carbon of the ether linkage. libretexts.orgmasterorganicchemistry.com However, the key to the lability of the benzyl (B1604629) ether is the stability of the benzylic carbocation. The cleavage is significantly facilitated by the formation of the resonance-stabilized 2-methoxybenzyl carbocation. Therefore, the reaction often proceeds via an SN1-like mechanism. Following protonation, the C-O bond cleaves to release 1,3-propanediol (B51772) and the stabilized 2-methoxybenzyl carbocation, which is then trapped by a nucleophile. libretexts.org The presence of the methoxy group greatly increases the rate of this cleavage compared to an unsubstituted benzyl ether. acs.org

A variety of acidic reagents can effect this transformation, ranging from strong mineral acids to Lewis acids.

Table 5: Reagents for Acid-Mediated Cleavage of Methoxybenzyl Ethers

| Reagent(s) | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature |

| Hydrochloric acid (HCl) | Hexafluoroisopropanol (HFIP) / DCM | Mild, rapid cleavage |

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | Often with a scavenger like ethanethiol |

| Hydrogen Bromide (HBr) or Hydrogen Iodide (HI) | Acetic acid or neat | Strong conditions, may lead to further reactions |

This table provides examples of acidic conditions used for the deprotection of methoxybenzyl ethers, which are applicable to this compound.

Oxidative Cleavage Protocols

The oxidative cleavage of benzyl-type ethers is a widely used deprotection strategy. For methoxy-substituted benzyl ethers, such as the 2-methoxybenzyl ether in this compound, several reagents are effective. These reactions typically proceed via oxidation of the electron-rich aromatic ring or the benzylic position. nih.govorganic-chemistry.org

Common oxidizing agents for the cleavage of p-methoxybenzyl (PMB) ethers, which are structurally related to the ortho-methoxybenzyl (OMB) group, include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govoup.com The reaction with DDQ is thought to involve the formation of a charge-transfer complex, followed by hydrolysis to yield the deprotected alcohol and p-methoxybenzaldehyde. chem-station.com While simple benzyl ethers react more slowly with these reagents, the presence of the electron-donating methoxy group enhances the reactivity of the benzyl ether, allowing for selective cleavage. nih.gov

Another powerful oxidant for this transformation is methyl(trifluoromethyl)dioxirane. This reagent can cleave p-methoxybenzyl ethers under mild conditions, even in the presence of other sensitive functional groups. acs.orgnih.gov The reaction is performed in aqueous acetonitrile (B52724) and transforms the aryl substituent into a dienyl aldehydo ester. acs.org

An oxoammonium salt, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, has also been shown to effectively cleave benzylic ethers in wet acetonitrile at room temperature. organic-chemistry.org The reaction mechanism involves a hydride transfer from the benzylic carbon to the oxoammonium cation, leading to the formation of an aromatic aldehyde and the corresponding alcohol. organic-chemistry.org The reactivity is sensitive to electronic effects, with electron-donating groups on the aromatic ring, like the methoxy group, accelerating the reaction. organic-chemistry.org

A metal-free photoredox catalysis method using air and ammonium persulfate as terminal oxidants also provides an efficient and greener alternative for the deprotection of p-methoxybenzyl ethers. acs.org

Research Findings: Oxidative Cleavage of Methoxybenzyl Ethers

| Reagent | Conditions | Substrate Type | Observations | Citation |

|---|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Wet dichloromethane, 0 °C to rt | p-Methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers | Facile and selective cleavage in the presence of simple benzyl ethers. | nih.gov |

| Methyl(trifluoromethyl)dioxirane | Aqueous acetonitrile | p-Methoxybenzyl ethers | Cleaves robust PMB groups in the presence of various functional groups. | acs.orgnih.gov |

| 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Acetonitrile-water (90:10), rt | Benzylic ethers | Rapid cleavage for p-methoxybenzyl ethers. Yields aromatic aldehydes and alcohols. | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | - | p-Methoxybenzyl ethers | Commonly used for oxidative cleavage. | oup.com |

| Metal-free photoredox catalyst | Visible light, air, (NH4)2S2O8 | p-Methoxybenzyl ethers | Greener method with good to excellent yields. | acs.org |

Reductive Deprotection Strategies

Reductive methods offer an alternative pathway for the cleavage of the 2-methoxybenzyl ether bond. Catalytic hydrogenation is a common technique for the deprotection of benzyl ethers. However, the p-methoxybenzyl group is generally more stable to hydrogenolysis than a simple benzyl group, which can be attributed to the steric hindrance of the methoxy substituent inhibiting the binding of the aromatic ring to the catalyst surface. researchgate.net This differential reactivity allows for the selective deprotection of other benzyl-type groups in the presence of a p-methoxybenzyl ether.

A procedure using chlorosulfonyl isocyanate (CSI) followed by sodium hydroxide (B78521) has been developed for the deprotection of both benzyl and p-methoxybenzyl ethers under mild conditions. researchgate.net This method is compatible with various functional groups. For p-methoxybenzyl protected alcohols, the reaction can be carried out at lower temperatures compared to their benzyl ether counterparts. nih.gov

Another reductive approach involves the use of cerium(III) chloride heptahydrate and sodium iodide for the deprotection of 4-methoxybenzyl (MPM) ethers. acs.org

Research Findings: Reductive Deprotection of Methoxybenzyl Ethers

| Reagent | Conditions | Substrate Type | Observations | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | H2 gas | Benzyl-type ethers | p-Methoxybenzyl group is more stable than benzyl group, allowing for selective deprotection. | researchgate.net |

| Chlorosulfonyl isocyanate (CSI) / NaOH | Reflux in CH2Cl2, then MeOH | Benzyl and p-methoxybenzyl ethers | Mild methodology, compatible with other functional groups. PMB ethers react at lower temperatures. | researchgate.netnih.gov |

| Cerium(III) Chloride Heptahydrate / NaI | - | p-Methoxybenzyl ethers | A convenient reductive deprotection method. | acs.org |

Stability and Compatibility under Diverse Reaction Conditions

The 2-methoxybenzyl ether, similar to its p-methoxybenzyl counterpart, is valued as a protecting group due to its stability across a range of reaction conditions. It is generally stable under basic and nucleophilic conditions. For instance, p-methoxybenzyl ethers are unaffected by reagents like CBr4 in refluxing methanol (B129727), which allows for the selective deprotection of other groups. oup.com They are also compatible with functional groups such as acetates, epoxides, and various silyl ethers. oup.comnih.gov

However, the methoxybenzyl group exhibits sensitivity to strongly acidic conditions. researchgate.net For example, p-methoxybenzyl ethers can be cleaved by strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH). ucla.edu This acid sensitivity can be exploited for selective deprotection but also necessitates careful consideration of reaction conditions when the protecting group is intended to remain intact.

The stability of the related p-methoxybenzyl (PMB) group allows it to be used in complex syntheses where other protecting groups might be labile. For example, its electron-donating nature can be used to modulate the reactivity of neighboring functional groups. chem-station.com

Reactivity of the Aromatic Methoxybenzyl Moiety

The aromatic ring of the 2-methoxybenzyl group is susceptible to various chemical transformations, including electrophilic substitution and functionalization at the benzylic position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The outcome of these reactions on substituted benzenes is heavily influenced by the nature of the existing substituents. wikipedia.org The methoxy group (-OCH3) is a powerful activating group and an ortho-, para-director. wikipedia.orglibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the benzenonium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the aromatic ring has a methoxy group at the ortho position relative to the benzyloxy-propan-1-ol substituent. Both the methoxy group and the benzyloxy-propan-1-ol group are ortho-, para-directing. The methoxy group is a strong activating group, while the benzyloxy-propan-1-ol group is also activating. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to these groups, with the methoxy group likely exerting a stronger directing effect. The common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Functionalization of the Benzylic Position

The benzylic C-H bond in benzyl ethers is susceptible to functionalization through various modern synthetic methods. One prominent strategy involves the use of photoredox catalysis to generate benzylic radicals, which can then undergo further reactions. rsc.orgrsc.org

For instance, metallaphotoredox catalysis provides a general and mild approach for the diversification of alkylbenzenes. rsc.org These methods can be used for C-C and C-heteroatom bond formation. For example, the arylation of benzylic C(sp3)–H bonds can be achieved using a combination of a nickel catalyst and a photoredox catalyst. rsc.org Another approach involves the use of organoradical catalysts, such as bowl-shaped N-hydroxyimide derivatives, for the site-selective amination of benzylic C-H bonds. rsc.org

Direct benzylic C-H etherification has also been reported, proceeding through a sequence of deprotonation, halogenation, and substitution. nih.gov This method is guided by C-H acidity and allows for the functionalization of various methyl(hetero)arenes. nih.gov

Ortho-Methoxy Directed Reactivity

The presence of a methoxy group at the ortho position can direct the regioselectivity of certain reactions, a phenomenon known as ortho-directed functionalization. This is often observed in metal-catalyzed C-H activation reactions. nih.gov

For example, in directed metalation reactions, the methoxy group can direct lithiation to the adjacent ortho position. acs.org This allows for the selective introduction of various functional groups at that position.

In the context of palladium-catalyzed C-H olefination, weakly coordinating ethers can act as directing groups. nih.gov This provides a method for the chemical modification of ethers, which are abundant in natural products and drug molecules. nih.gov While this has been demonstrated for arylethyl ethers, the principle of ether-directed C-H activation is a significant area of research. Additionally, the acidity of the reaction conditions can be tuned to achieve highly regioselective olefination of substituted N,N-dimethylbenzylamines, where electrophilic attack by the Pd(II) ion on the phenyl ring is a key step. nih.gov

Applications As a Synthetic Intermediate and Building Block

Construction of Biologically Active Molecules

The synthesis of biologically active molecules often relies on versatile building blocks that can introduce specific structural motifs into a target molecule. While general statements suggest that compounds like 3-(2-Methoxybenzyloxy)propan-1-OL have potential in medicinal chemistry, specific, published examples of its direct use are scarce. evitachem.com

Role in the Synthesis of Pharmaceutical Precursors

A thorough review of published scientific literature does not yield specific examples of this compound being used as a direct precursor in the synthesis of a pharmaceutical agent. However, simpler structural analogs, such as 3-methoxy-1-propanol, are documented as building blocks for pharmaceutically active compounds, for instance, in the synthesis of a stomach therapeutic. google.comgoogle.comgoogle.com This suggests that the propan-1-ol scaffold with a protected oxygen at the 3-position is a valuable structural unit in drug development. The 2-methoxybenzyl ether in the title compound offers different deprotection strategies compared to a simple methyl ether, which could be advantageous in a complex synthesis, but specific applications have not been reported.

Application in Natural Product Total Synthesis

The total synthesis of natural products involves the complete laboratory creation of complex molecules from simpler, often commercially available starting materials. nih.gov These syntheses often require building blocks with multiple functional groups that need to be selectively manipulated. researchgate.net While this compound has the characteristics of a useful chiral or achiral building block, there are currently no specific examples in the scientific literature of its incorporation into the total synthesis of a known natural product. The biosynthesis of natural products in nature follows distinct pathways, such as those for polyketides and non-ribosomal peptides, which assemble molecules from a limited set of starter units like amino acids or activated C2-building blocks. uni-konstanz.de

Development of Agrochemical and Material Science Intermediates

Research into new agrochemicals (such as pesticides and herbicides) and advanced materials relies on novel chemical intermediates to create diverse structures for screening and development. At present, there is no specific published research detailing the use of this compound in the synthesis of intermediates for agrochemical or material science applications.

Synthesis of Complex Organic Scaffolds

The construction of complex molecular frameworks is a central goal of organic chemistry. Building blocks that allow for controlled, stepwise elaboration are highly valued.

Incorporation into Polyketide and Non-Ribosomal Peptide Synthesis

Polyketides and non-ribosomal peptides (NRPs) are two major classes of natural products, many of which have important medicinal properties. nih.govwikipedia.org Their biosynthesis is carried out by large, modular enzyme complexes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), respectively. nih.govnih.gov These enzymatic assembly lines typically use simple building blocks like malonyl-CoA, methylmalonyl-CoA, and proteinogenic or non-proteinogenic amino acids. uni-konstanz.denih.gov Laboratory synthesis of these molecules or their analogs is a significant field of research. There is no evidence in the current literature to suggest that this compound is used as a building block in the laboratory synthesis of polyketide or non-ribosomal peptide scaffolds.

Formation of Macrocyclic Systems

Macrocycles, large ring-containing molecules, are prevalent in nature and are important targets in medicinal chemistry due to their unique structural and conformational properties. nih.gov Their synthesis often involves a key cyclization step of a linear precursor. The design of these linear precursors requires bifunctional building blocks that can be linked together and ultimately cyclized. While the structure of this compound, featuring a reactive alcohol at one end and a protected alcohol at the other, makes it a theoretical candidate for such strategies, no published studies demonstrate its specific use in the formation of macrocyclic systems. nih.gov

Asymmetric Synthesis through Chiral Pool or Auxiliary Approaches

The field of asymmetric synthesis strives to create chiral molecules with a high degree of stereoselectivity, a critical aspect in the development of pharmaceuticals and other bioactive compounds. While direct research specifically detailing the use of this compound in chiral pool synthesis or as a chiral auxiliary is limited, the structural motifs present in the molecule suggest its potential utility in these areas.

In principle, the hydroxyl group of this compound could be resolved to produce enantiomerically pure forms. This chiral version could then serve as a building block in a chiral pool approach, where the inherent stereochemistry of the starting material is transferred to the final product.

Precursor for Advanced Chemical Materials

The development of new materials with tailored properties is a cornerstone of modern chemical research. The bifunctional nature of this compound, possessing both a hydroxyl group and a protected aromatic ether, makes it an interesting candidate as a precursor for various advanced materials.

Monomer in Polymer Synthesis

Polymers with specialized functionalities are in high demand for a range of applications. The hydroxyl group of this compound can participate in polymerization reactions, such as polyesterification or polyetherification, to form the polymer backbone. The methoxybenzyl group would then be a pendant group along the polymer chain.

The presence of the 2-methoxybenzyl ether is significant. This group can be cleaved under specific conditions, revealing a phenolic hydroxyl group. This deprotection strategy would transform the initial polymer into a functionalized polymer with reactive hydroxyl groups on the aromatic rings. These groups could then be used for further modifications, such as grafting other molecules or participating in cross-linking reactions. While theoretically plausible, documented instances of this compound being used as a monomer in published research are not currently available.

Ligand Design for Catalysis

Ligands play a crucial role in homogeneous catalysis by coordinating to a metal center and influencing its catalytic activity and selectivity. The design of new ligands is key to discovering novel and more efficient catalysts. This compound contains potential coordinating sites—the oxygen atoms of the ether and hydroxyl groups, and the aromatic ring.

These sites could be utilized to synthesize more complex molecules that can act as ligands. For instance, the propanol (B110389) moiety could be functionalized to introduce phosphine (B1218219) or amine groups, which are common coordinating groups in catalysis. The methoxybenzyl group could also influence the steric and electronic environment of the resulting metal complex. Despite these possibilities, there is a lack of specific research demonstrating the application of this compound in the design and synthesis of ligands for catalytic purposes.

Supramolecular Assembly Components

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, larger-scale structures. The design of molecules that can self-assemble into complex architectures is a key aspect of this field. This compound possesses features that could be exploited in supramolecular chemistry.

The hydroxyl group can participate in hydrogen bonding, a fundamental interaction in supramolecular assembly. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. The methoxy (B1213986) group can also influence intermolecular interactions. By modifying the molecule, for example, by attaching other functional groups, it could be designed to self-assemble into specific supramolecular structures such as gels, liquid crystals, or molecular capsules. However, there is no current research that specifically reports the use of this compound as a building block for supramolecular assemblies.

3 2 Methoxybenzyloxy Propan 1 Ol in Protecting Group Chemistry

Evaluation as a Protecting Group for Alcohols

The utility of a protecting group is assessed by its ease of introduction, stability under various reaction conditions, and the facility of its selective removal. uchicago.edu The 2-methoxybenzyl ether, often introduced via the corresponding 2-methoxybenzyl bromide or chloride, serves as a robust protecting group for alcohols.

Comparison with Para-Methoxybenzyl (PMB) and Benzyl (B1604629) (Bn) Ethers

The 2-methoxybenzyl (OMB) group is often compared to its constitutional isomer, the para-methoxybenzyl (PMB) group, and the parent benzyl (Bn) group. libretexts.orgarkat-usa.org While all three are benzyl-type ethers, the position of the methoxy (B1213986) substituent significantly influences their reactivity and stability.

The benzyl (Bn) group is a workhorse in protecting group chemistry, typically removed by hydrogenolysis. libretexts.orguwindsor.ca However, these conditions can sometimes affect other functional groups within the molecule. organic-chemistry.org

The para-methoxybenzyl (PMB) group, on the other hand, is more labile than the Bn group towards oxidative cleavage, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.orgtotal-synthesis.com This increased reactivity is attributed to the electron-donating methoxy group in the para position, which stabilizes the cationic intermediate formed during oxidative deprotection. total-synthesis.com However, PMB ethers can be sensitive to acidic conditions. arkat-usa.org

The ortho-methoxybenzyl (OMB) group, the subject of this article, presents a unique reactivity profile. The proximity of the ortho-methoxy group can influence the conformation and reactivity of the benzylic ether, sometimes offering different selectivity compared to its para-counterpart.

| Protecting Group | Common Deprotection Methods | Key Characteristics |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) libretexts.orguwindsor.ca | Generally stable to acidic and basic conditions. uwindsor.ca |

| p-Methoxybenzyl (PMB) | Oxidative cleavage (DDQ, CAN) arkat-usa.orgtotal-synthesis.com, Acid libretexts.org | More readily cleaved by oxidation than Bn ethers. total-synthesis.com |

| o-Methoxybenzyl (OMB) | Oxidative cleavage, specific acid-catalyzed methods | Reactivity influenced by the ortho-substituent. |

Ortho-Methoxy Specific Reactivity and Selectivity

The placement of the methoxy group at the ortho position in the OMB group imparts specific reactivity. While it can also be cleaved oxidatively, the steric and electronic effects of the adjacent methoxy group can lead to different reaction kinetics and selectivity compared to the PMB group. For instance, in certain contexts, the ortho-methoxy group can participate in chelation-controlled reactions, influencing the stereochemical outcome of transformations on the protected substrate.

Orthogonality with Other Common Protecting Groups

A key concept in multi-step synthesis is orthogonality, which allows for the selective removal of one protecting group in the presence of others. uchicago.edu The OMB group can be part of an orthogonal set. For example, a molecule might contain a silyl (B83357) ether (like TBDMS, removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an OMB ether (removed oxidatively). This allows for the sequential unmasking of different hydroxyl groups to perform specific chemical modifications at each site. The ability to selectively cleave OMB ethers in the presence of Bn ethers, and vice versa, is a crucial aspect of its utility. coek.info

Strategies for Introduction and Removal

The practical application of a protecting group hinges on efficient methods for its installation and cleavage.

Optimization of Protecting Group Installation

The introduction of the 2-methoxybenzyl group typically follows the Williamson ether synthesis, where an alkoxide, generated from the alcohol with a base like sodium hydride, reacts with 2-methoxybenzyl chloride or bromide. total-synthesis.com Optimization of these conditions, such as the choice of base, solvent, and temperature, is crucial to achieve high yields, especially with sterically hindered or sensitive substrates.

| Reagent | Base | Solvent | Typical Conditions |

| 2-Methoxybenzyl chloride | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Room temperature to gentle heating |

| 2-Methoxybenzyl bromide | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | 0 °C to room temperature |

Development of Mild and Selective Deprotection Methods

A significant area of research has been the development of mild and selective methods for the removal of benzyl-type protecting groups. ingentaconnect.comorganic-chemistry.org For OMB ethers, while standard oxidative conditions with DDQ are effective, fine-tuning of the reaction conditions (e.g., solvent, temperature, additives) can enhance selectivity, particularly in complex molecules. coek.info

Furthermore, alternative deprotection methods are continually being explored. These include photochemical methods and the use of different Lewis or Brønsted acids, which can offer chemoselectivity not achievable with traditional reagents. acs.orgnih.govacs.org For instance, certain Lewis acids may facilitate the cleavage of OMB ethers while leaving other acid-labile groups intact. The development of such methods expands the orthogonal compatibility of the OMB group with other protecting groups.

Catalytic Approaches for Dealkylation

The removal of the 2-methoxybenzyl protecting group, a process known as dealkylation, can be achieved through various catalytic methods. These approaches are often favored for their efficiency and selectivity.

Catalytic Hydrogenolysis:

A common method for cleaving benzyl-type ethers is catalytic hydrogenolysis. acsgcipr.org This reaction typically involves a transition metal catalyst and a source of hydrogen. acsgcipr.org The process entails the bonding of the ether to the active sites on the metal catalyst, followed by cleavage of the carbon-oxygen bond by hydrogen. acsgcipr.org

Several catalysts are effective for the hydrogenolysis of benzyl ethers, with palladium on carbon (Pd/C) being a widely used option. acsgcipr.orgresearchgate.net Other catalysts include platinum on carbon (Pt/C) and Raney nickel. researchgate.netrsc.org The choice of catalyst, solvent, and reaction conditions can be tailored to achieve selective deprotection in the presence of other functional groups. researchgate.net For instance, Raney nickel has been used for the selective hydrogenolysis of benzyl ethers in the presence of p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMPM) protecting groups. researchgate.net

Mechanocatalysis, using ball milling with a supported nickel catalyst, has also been demonstrated for the hydrogenolysis of benzyl phenyl ether at room temperature and atmospheric hydrogen pressure. rsc.org

Oxidative Cleavage:

The electron-rich nature of the p-methoxybenzyl group makes it susceptible to oxidative cleavage, a key feature that allows for its selective removal in the presence of other benzyl-type ethers. total-synthesis.comchem-station.com

DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): DDQ is a widely used reagent for the chemoselective deprotection of PMB ethers. total-synthesis.comchem-station.comnih.gov The reaction proceeds through the formation of a charge-transfer complex, followed by hydrolysis to release the free alcohol and p-methoxybenzaldehyde. chem-station.com This method is generally mild and leaves many other protecting groups, such as MOM, THP, TBS, and benzyl ethers, intact. total-synthesis.com

Nitroxyl (B88944) Radical Catalysts: An environmentally benign approach involves the use of an electronically tuned nitroxyl radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). organic-chemistry.org This system can selectively deprotect PMB ethers and can also facilitate the direct oxidation of PMB-protected alcohols to aldehydes and ketones. organic-chemistry.orgresearchgate.net

Aerobic Oxidation: A catalytic system of Fe(NO₃)₃·9H₂O and TEMPO under an oxygen atmosphere can efficiently and selectively oxidize p-methoxybenzyl ethers to the corresponding aldehydes or ketones. researchgate.net

Lewis Acid Catalysis:

Various Lewis acids can catalyze the cleavage of PMB ethers. These reactions often involve the coordination of the Lewis acid to the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack.

Zinc(II) Trifluoromethanesulfonate (B1224126) (Zn(OTf)₂): A catalytic amount of Zn(OTf)₂ in acetonitrile (B52724) at room temperature can effectively and selectively cleave PMB ethers, leaving acid- and base-sensitive groups, as well as chiral epoxides, unaffected. ingentaconnect.com

Triflic Acid/1,3-Dimethoxybenzene (B93181): A combination of triflic acid and 1,3-dimethoxybenzene in dichloromethane (B109758) provides a mild and efficient method for the deprotection of PMB ethers. ucla.edu

Heterogeneous Oxovanadium Catalyst: A reusable heterogeneous oxovanadium catalyst (V-MPS4) in the presence of a thiol nucleophile has been developed for the nucleophilic deprotection of PMB ethers. This method is effective for a wide range of substrates and can be used in a continuous flow process. nih.gov

Organophotoredox Catalysis:

A chemoselective deprotection strategy for phenolic ethers has been developed using an organophotoredox catalyst. This method shows excellent selectivity for the cleavage of phenolic ethers over aliphatic ethers. chemrxiv.org

Table 1: Catalytic Approaches for the Dealkylation of 2-Methoxybenzyl Ethers

| Catalytic System | Reagents | Key Features |

| Catalytic Hydrogenolysis | Pd/C, Pt/C, or Raney-Ni with H₂ | General method for benzyl ether cleavage; selectivity can be tuned. acsgcipr.orgresearchgate.netrsc.org |

| Oxidative Cleavage (DDQ) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | Highly selective for PMB ethers; mild conditions. total-synthesis.comchem-station.comnih.gov |

| Oxidative Cleavage (Nitroxyl Radical) | Nitroxyl radical catalyst, PIFA | Environmentally friendly; can also oxidize to carbonyls. organic-chemistry.org |

| Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, O₂ | Selective oxidation to aldehydes or ketones. researchgate.net |

| Lewis Acid Catalysis (Zinc) | Zn(OTf)₂ | Mild and selective; tolerates various functional groups. ingentaconnect.com |

| Lewis Acid Catalysis (Triflic Acid) | TfOH, 1,3-dimethoxybenzene | Mild and efficient deprotection. ucla.edu |

| Heterogeneous Catalysis | V-MPS4, thiol nucleophile | Reusable catalyst; applicable in flow chemistry. nih.gov |

| Organophotoredox Catalysis | Organophotoredox catalyst | Chemoselective for phenolic ethers. chemrxiv.org |

Case Studies in Multi-Step Synthesis Utilizing the Protecting Group

The strategic use of the 2-methoxybenzyl protecting group is evident in numerous total syntheses of complex natural products. Its ability to be selectively removed under various conditions makes it an invaluable tool.

In the synthesis of carbohydrate moieties, such as that of Brasilicardin A, the PMB group has been employed to protect hydroxyl groups. During a glycosylation reaction catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), unexpected cleavage of a PMB group at the 4-OH position of a rhamnose unit was observed. ucla.edu This serendipitous discovery led to the development of TMSOTf as a reagent for PMB deprotection. ucla.edu

The synthesis of a sulfated β-mannuronic acid disaccharide demonstrates the utility of the PMB group in oligosaccharide synthesis. universiteitleiden.nl The PMB ether was selectively deprotected using a catalytic amount of hydrochloric acid in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (DCM), leaving other protecting groups like a tert-butyldiphenylsilyl (TBDPS) ether and a naphthyl ether intact. universiteitleiden.nl

In the realm of peptide synthesis, a 2-methoxy-4-methylsulfinylbenzyl (Mmsb) group has been developed as a "safety-catch" backbone amide protecting group. researchgate.net This group is stable during peptide chain elongation and trifluoroacetic acid-mediated cleavage from the resin. It can be removed at a later stage, facilitating the synthesis and purification of difficult peptide sequences. researchgate.net

The synthesis of (+)-saxtoxin showcases another strategic application of the PMB group. Here, the electron-donating nature of the PMB group was used to decrease the electrophilicity of a neighboring sulfonamide, thereby stabilizing the molecule during subsequent transformations. chem-station.com

Mechanistic Insights into Reactions Involving 3 2 Methoxybenzyloxy Propan 1 Ol

Elucidation of Reaction Pathways for Ether Formation and Cleavage

The formation of the ether bond in 3-(2-Methoxybenzyloxy)propan-1-ol and its subsequent cleavage are fundamental reactions that highlight important mechanistic principles in organic chemistry.

Ether Formation:

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of the sodium salt of propane-1,3-diol with 2-methoxybenzyl chloride. The reaction proceeds via a classic S\textsubscript{N}2 mechanism. masterorganicchemistry.com In this pathway, the alkoxide ion, a potent nucleophile, attacks the electrophilic carbon of the benzyl (B1604629) chloride, displacing the chloride ion in a single, concerted step. masterorganicchemistry.com

The alternative approach, reacting sodium 2-methoxybenzyl oxide with 3-chloropropan-1-ol, is also mechanistically an S\textsubscript{N}2 reaction. In both scenarios, the reaction is subject to the typical constraints of S\textsubscript{N}2 reactions, where steric hindrance can significantly impact the reaction rate and yield. masterorganicchemistry.com

Another potential, though less common for this specific molecule, is an acid-catalyzed dehydration reaction between 2-methoxybenzyl alcohol and propan-1,3-diol. This reaction would proceed through the protonation of one of the alcohol's hydroxyl groups, forming a good leaving group (water). The other alcohol molecule then acts as a nucleophile, attacking the carbocation intermediate in an S\textsubscript{N}1-like fashion or the protonated alcohol in an S\textsubscript{N}2 fashion. libretexts.org However, this method is generally more suitable for the synthesis of symmetrical ethers and can lead to a mixture of products with unsymmetrical diols. pressbooks.pub

Ether Cleavage:

The cleavage of the ether bond in this compound is typically achieved under strongly acidic conditions, for instance, with hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction mechanism is highly dependent on the structure of the ether. openstax.org

The first step in the acidic cleavage is the protonation of the ether oxygen atom, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the reaction can proceed via either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway. wikipedia.org

Given the structure of this compound, the benzylic carbon is capable of forming a relatively stable carbocation. Therefore, the cleavage is likely to proceed through an S\textsubscript{N}1 mechanism. openstax.orglibretexts.org The protonated ether undergoes dissociation to form the stable 2-methoxybenzyl carbocation and propan-1-ol. The halide ion then attacks the carbocation to yield 2-methoxybenzyl halide.

An alternative S\textsubscript{N}2 pathway would involve the nucleophilic attack of the halide ion on the less sterically hindered carbon of the protonated ether. libretexts.org In this case, that would be the primary carbon of the propanol (B110389) moiety. However, the stability of the benzylic carbocation makes the S\textsubscript{N}1 pathway more favorable.

| Reaction | Reagents | Mechanism | Key Intermediates |

| Ether Formation | Sodium propan-1,3-diolate, 2-Methoxybenzyl chloride | S\textsubscript{N}2 | Alkoxide, Transition State |

| Ether Cleavage | HBr or HI | S\textsubscript{N}1 (favored) | Oxonium ion, 2-Methoxybenzyl carbocation |

Understanding Selectivity and Stereocontrol in Transformations

Selectivity in reactions involving this compound is a critical aspect, particularly when considering transformations that could occur at either the ether or alcohol functional group.

Chemoselectivity:

Reactions can be directed towards either the alcohol or the ether group by careful choice of reagents and reaction conditions. For instance, oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or more potent ones like potassium permanganate (B83412), respectively. These conditions would typically leave the ether linkage intact.

Conversely, as discussed, strong acids will preferentially cleave the ether bond. This chemoselectivity allows for the use of the 2-methoxybenzyl group as a protecting group for the primary alcohol. The ether is stable under basic and many oxidative and reductive conditions, but can be selectively removed with strong acid.

Regioselectivity in Ether Cleavage:

As established, the acid-catalyzed cleavage of the ether bond exhibits high regioselectivity. The cleavage occurs at the benzylic C-O bond due to the ability of the benzene (B151609) ring to stabilize the resulting carbocation through resonance. This leads specifically to the formation of 2-methoxybenzyl halide and propan-1-ol.

Stereocontrol:

As this compound is an achiral molecule, stereocontrol is not a factor in reactions at the ether or alcohol functional groups unless a chiral center is introduced in a subsequent reaction. If, for example, the alcohol were to be oxidized to a ketone and then reduced with a chiral reducing agent, diastereoselectivity would become a key consideration.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are governed by the principles that apply to ether and alcohol reactions in general.

Kinetics:

Williamson Ether Synthesis: The rate of this S\textsubscript{N}2 reaction is dependent on the concentrations of both the alkoxide and the alkyl halide. It is a second-order reaction. The rate is also sensitive to the solvent, with polar aprotic solvents generally favoring S\textsubscript{N}2 reactions.

Acid-Catalyzed Ether Cleavage: If the reaction proceeds via an S\textsubscript{N}1 mechanism, the rate-determining step is the unimolecular dissociation of the protonated ether to form the carbocation. The rate is therefore dependent only on the concentration of the protonated ether and is a first-order reaction. The rate is also influenced by the stability of the carbocation formed; more stable carbocations lead to faster reaction rates.

Thermodynamics:

The formation of the ether via the Williamson synthesis is generally an exothermic and exergonic process, driven by the formation of a stable C-O bond and a salt byproduct.

| Parameter | Williamson Ether Synthesis (S\textsubscript{N}2) | Acid-Catalyzed Ether Cleavage (S\textsubscript{N}1) |

| Rate Law | Rate = k[Alkoxide][Alkyl Halide] | Rate = k[Protonated Ether] |

| Key Factors Affecting Rate | Steric hindrance, Solvent, Nucleophile strength | Carbocation stability, Acid strength |

| Thermodynamic Driving Force | Formation of strong C-O bond | Formation of stable products |

Spectroscopic and Spectrometric Characterization of Intermediates

The direct observation and characterization of reaction intermediates in the reactions of this compound are challenging due to their transient nature. However, modern spectroscopic and spectrometric techniques can provide valuable insights. nih.gov

Spectroscopic Characterization:

NMR Spectroscopy: While direct observation of short-lived intermediates like carbocations by conventional NMR is difficult, specialized techniques such as low-temperature NMR could potentially be used to slow down the reaction and allow for their detection. The formation of the 2-methoxybenzyl carbocation would be indicated by significant downfield shifts of the benzylic and aromatic protons.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy could be employed to monitor the disappearance of the C-O-C stretch of the ether and the appearance of the O-H stretch of the newly formed alcohol during cleavage.

UV-Vis Spectroscopy: The formation of the 2-methoxybenzyl carbocation, a conjugated system, would likely result in a strong absorption in the UV-Vis spectrum, which could be monitored over time.

Spectrometric Characterization:

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting and characterizing ionic intermediates directly from the reaction mixture. nih.gov In the acid-catalyzed cleavage, it would be possible to detect the protonated ether (oxonium ion) and potentially the 2-methoxybenzyl carbocation. Tandem mass spectrometry (MS/MS) could then be used to fragment these ions and confirm their structures.

The application of these advanced analytical techniques provides a window into the fleeting world of reaction intermediates, offering crucial evidence to support the proposed mechanistic pathways. rsc.org

Computational and Theoretical Investigations of 3 2 Methoxybenzyloxy Propan 1 Ol and Its Derivatives

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a sophisticated description of electron distribution within a molecule, moving beyond simple Lewis structures to explain reactivity and electronic properties. libretexts.org In this framework, atomic orbitals combine to form molecular orbitals that span the entire molecule, categorized as bonding, antibonding, or nonbonding. libretexts.orglibretexts.org

The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability.

For 3-(2-methoxybenzyloxy)propan-1-OL, the electronic structure is characterized by the interplay between the electron-rich methoxy-substituted benzene (B151609) ring and the flexible alkoxy-alcohol chain. The HOMO is expected to have significant electron density localized on the aromatic ring, particularly influenced by the electron-donating methoxy (B1213986) group. The LUMO would likely be a π* (antibonding) orbital associated with the benzene ring.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Formula | Description | Hypothetical Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -8.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and reactivity. | 8.0 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 8.5 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 0.5 eV |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 4.0 eV |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates high reactivity. | 0.125 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. | 4.5 eV |

Note: These values are illustrative and based on typical ranges for similar aromatic ether alcohols. Actual values would require specific DFT calculations.

Conformational Analysis and Stereochemical Predictions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. For a flexible molecule like this compound, understanding its preferred conformations is key to predicting its physical properties and how it interacts with other molecules, such as biological receptors.

Steric Hindrance : The bulky 2-methoxybenzyl group will create steric strain, limiting the rotational freedom around the C-O-C ether bond and influencing the orientation of the aromatic ring relative to the propanol (B110389) chain.

Intramolecular Hydrogen Bonding : A significant stabilizing interaction could be the formation of an intramolecular hydrogen bond. This could occur between the hydroxyl proton of the propanol moiety and one of the ether oxygen atoms or even the π-electron system of the benzene ring. nih.govnih.gov Such interactions create more compact, folded conformations. nih.gov

Gauche and Anti Conformations : The arrangement of atoms along the C-C bonds of the propanol backbone will favor staggered conformations (gauche or anti) to minimize torsional strain.

Computational methods, particularly molecular mechanics and DFT, can be used to map the potential energy surface of the molecule, identifying low-energy, stable conformers. Studies on similar flexible ether derivatives, such as benzodioxepines, show a preference for specific chair or twist-boat-like conformations that minimize steric clashes. researchgate.net For this compound, it is predicted that the lowest energy conformers would be those that balance the steric repulsion of the benzyl (B1604629) group with the stabilizing effects of intramolecular hydrogen bonds.

Reaction Mechanism Modeling through DFT Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions. arxiv.orgarxiv.org It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed picture of the reaction pathway and the associated energy barriers, which determine the reaction rate.

A fundamental reaction of this compound is the acid-catalyzed dehydration to form either an alkene or a symmetrical/unsymmetrical ether. researchgate.netaimspress.commasterorganicchemistry.com DFT calculations can elucidate this mechanism. For ether formation, the process involves:

Protonation : The hydroxyl group of one alcohol molecule is protonated by an acid catalyst (e.g., H₃O⁺), forming a good leaving group (-OH₂⁺). masterorganicchemistry.com

Nucleophilic Attack : A second alcohol molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This can proceed via an SN2 mechanism, where the attack and departure of the leaving group (H₂O) are simultaneous. youtube.com

Deprotonation : The resulting protonated ether is deprotonated by a base (e.g., H₂O) to yield the final ether product and regenerate the acid catalyst.

DFT calculations can model each step, providing the change in Gibbs free energy (ΔG) and the activation energy (Ea) for the rate-determining step.

Table 2: Illustrative DFT-Calculated Energy Profile for Acid-Catalyzed Etherification

| Reaction Step | Species Involved | Relative Energy (kcal/mol) (Illustrative) |

| 1. Reactants | 2 x Alcohol + H⁺ | 0 |

| 2. Protonation | Protonated Alcohol + Alcohol | -5 |

| 3. Transition State (SN2) | [Alcohol---C---OH₂]⁺ | +20 |

| 4. Products | Ether + H₂O + H⁺ | -10 |

Note: This table illustrates a hypothetical energy profile for an etherification reaction. The values highlight the energetic favorability of the products and the activation barrier that must be overcome.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized derivatives.

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and measuring a specific biological activity (e.g., enzyme inhibition, receptor binding). Structural variations could include:

Substitution on the phenyl ring (e.g., with halogen, alkyl, or other alkoxy groups).

Modification of the propanol chain length.

Alteration of the ether linkage.

For each derivative, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Table 3: Potential Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Description |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about atomic connectivity and branching. |

A statistical method, such as multiple linear regression, would then be used to build a model:

Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Such a model could reveal, for example, that activity is positively correlated with the hydrophobicity (LogP) and negatively correlated with the LUMO energy, guiding the design of more potent derivatives. Studies on other ethers have successfully used descriptors like polarizability and electrostatic potentials to build predictive QSAR models. nih.gov

Predictive Modeling of Reactivity and Selectivity

Beyond QSAR, modern computational chemistry employs advanced machine learning and deep learning models to predict chemical reactivity and selectivity with high accuracy. nih.gov These models are often trained on vast datasets of known reactions and can learn subtle patterns that are not immediately obvious to a human chemist.

For this compound and its derivatives, such models could predict:

Sites of Metabolism : By analyzing the molecule's structure, a model could predict which atoms are most susceptible to metabolic reactions by enzymes like Cytochrome P450. Likely sites would include the terminal alcohol (oxidation to an aldehyde/acid), the methoxy group (O-demethylation), or the aromatic ring (hydroxylation). xenosite.org

Chemical Reactivity : Models can predict a molecule's general reactivity towards different classes of reagents or its stability under various conditions. researchgate.net This is valuable for planning synthetic routes and assessing potential toxicity, as high reactivity can lead to adverse reactions with biological macromolecules. xenosite.org

Regio- and Stereoselectivity : For reactions with multiple possible outcomes, predictive models can forecast which product isomer will be favored. For instance, in an electrophilic aromatic substitution reaction on a derivative, the model could predict the ratio of ortho, meta, and para products.

These predictive tools often use molecular fingerprints or descriptors derived from quantum mechanics as input. nih.gov They represent a shift towards data-driven chemical discovery, enabling faster and more efficient design of molecules with desired properties.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-(2-Methoxybenzyloxy)propan-1-ol will undoubtedly be shaped by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional methods for ether synthesis, such as the Williamson ether synthesis, often involve stoichiometric amounts of base and the use of potentially hazardous solvents. Emerging research is expected to focus on more sustainable alternatives.

One promising avenue is the development of biocatalytic methods . Enzymes, such as lipases and etherases, could offer highly selective and environmentally benign routes to this compound. These enzymatic reactions can often be performed in aqueous media or green solvents under mild conditions, minimizing waste and energy consumption. For instance, a chemo-enzymatic approach could involve the lipase-catalyzed resolution of a racemic precursor, ensuring the production of a specific enantiomer, which is crucial for potential pharmaceutical applications.

Another key area is the use of non-traditional energy sources to drive the synthesis. Microwave-assisted and ultrasound-assisted organic synthesis have demonstrated the potential to significantly reduce reaction times and improve yields in etherification reactions. The application of these technologies to the synthesis of this compound could lead to more energy-efficient and scalable processes.

Furthermore, the exploration of alternative, greener solvents will be critical. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), and bio-derived solvents are being increasingly investigated as replacements for volatile organic compounds (VOCs). Developing a synthetic protocol for this compound in such media would represent a significant step towards a truly sustainable manufacturing process.

Exploration of Novel Catalytic Systems

The discovery and implementation of innovative catalytic systems are central to advancing the synthesis of this compound. Research in this area is likely to move beyond traditional stoichiometric reagents towards more efficient and recyclable catalytic alternatives.

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. Metal oxides, zeolites, and functionalized polymers are being explored for their catalytic activity in etherification reactions. For the synthesis of this compound, a solid-supported acid or base catalyst could facilitate the reaction between 2-methoxybenzyl alcohol and propan-1,3-diol derivatives, offering a more sustainable process compared to homogeneous catalysis.